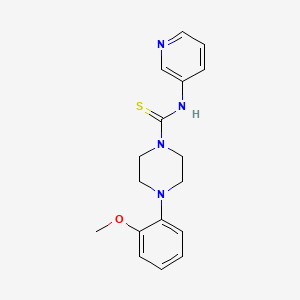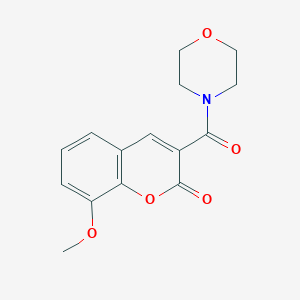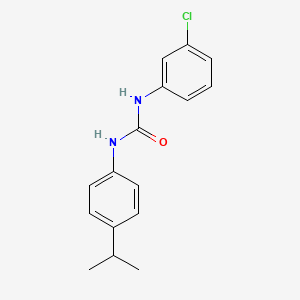![molecular formula C18H18N2O2S B5518968 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)
4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoxalinone derivatives involves various strategies, including the treatment of 2-phenylquinolin-4(1H)-ones with sodium dichloroisocyanurate in methanolic aqueous alkali, leading to the formation of novel quinolinone derivatives. This process highlights the versatility and reactivity of quinolinones under different conditions, leading to a variety of derivatives including quinoxalinone-based compounds (Staskun & Es, 1993).
Molecular Structure Analysis
Quinoxalinone derivatives, including "4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone", often exhibit unique molecular structures characterized by the presence of an enamine form. This structural aspect is crucial for their chemical behavior and interactions. Studies on similar compounds have shown that they can exist in an enamine form with internal chelation both in crystalline and solution states, as evidenced by spectroscopic data (Iwanami & Inagaki, 1976).
Chemical Reactions and Properties
Quinoxalinones undergo a variety of chemical reactions, reflecting their diverse chemical properties. For instance, reactions involving the initial ring opening followed by nucleophilic attack and subsequent rearrangement lead to the formation of nitrogen heterocyclic compounds. Such methodologies highlight the synthetic utility of quinoxalinone derivatives in producing biologically active molecules (Porashar et al., 2022).
Applications De Recherche Scientifique
Fluorogenic Probe Development Quinoxalinones, such as 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, have been explored for their potential in developing fluorogenic probes. A study delved into the photophysical properties of selected 3-benzoylquinoxalin-2-ones, highlighting their application in creating a chemoprobe for the detection of hydrogen sulfide, showcasing their fluorescence behavior and utility in biological research (Renault, Renard, & Sabot, 2017).
Anticancer Activity Research has also focused on the synthesis and evaluation of new quinoxaline derivatives, including those similar to 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, for their in vitro anticancer activities. A study synthesized and assessed 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, revealing significant anticancer activity against various human tumor cell lines, indicating the potential for these compounds in improving chemotherapeutic treatments (Zarranz, Jaso, Aldana, & Monge, 2004).
Phosphine Ligands for Catalysis Another interesting application is in the field of catalysis, where derivatives of quinoxaline have been utilized to create rigid P-chiral phosphine ligands. These ligands, such as those derived from quinoxalinone structures, have shown promising results in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This has implications for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the versatile chemical utility of quinoxalinone derivatives (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Synthetic Chemistry and Drug Development Quinoxalinone, especially derivatives like 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, play a pivotal role in drug development due to their presence in numerous pharmacologically active compounds. Their synthetic versatility allows for the generation of a wide array of bioactive derivatives, highlighting their importance in medicinal chemistry for the creation of new therapeutic agents (Shi, Hu, Wu, Zhou, Zhou, & Li, 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-propan-2-ylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)23-16-10-6-3-7-13(16)18(22)20-11-17(21)19-14-8-4-5-9-15(14)20/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTGHDJBRNFQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)

![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)
![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5518926.png)

![N-[2-(dimethylamino)-4-quinolinyl]benzamide](/img/structure/B5518935.png)
![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)
![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)
![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)
